molecular formula C17H16N2O6 B1363124 Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate CAS No. 76258-20-3

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

Cat. No. B1363124
CAS RN: 76258-20-3
M. Wt: 344.32 g/mol
InChI Key: WLSSRGYMMSQMGL-UHFFFAOYSA-N
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Description

“Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate” is a chemical compound . It is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 . It is also an active metabolite of nifedipine, a calcium channel blocker used to treat hypertension and angina .


Synthesis Analysis

The synthesis of this compound involves the esterification of optically active monocarboxylic acids, which are available from racemate (±)-6 by optical resolution using cinchonidine and cinchonine . The compound is also formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 .


Molecular Structure Analysis

The molecular structure of “Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate” is represented by the empirical formula C17H16N2O6 . The InChI string representation of the molecule is InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-5-7-12(8-6-11)19(22)23/h5-8H,1-4H3 .


Chemical Reactions Analysis

The compound is formed during the oxidation of 4-substituted Hantsch dihydropyridines in the presence of methanesulfonic acid, sodium nitrite, and wet SiO2 .


Physical And Chemical Properties Analysis

The compound is a solid . Its molecular weight is 344.32 . The SMILES string representation of the molecule is [O-]N+=CC=C1C2=C(C(OC)=O)C(C)=NC(C)=C2C(OC)=O)=O .

Scientific Research Applications

Pharmacological Applications and Properties:

  • A study by Higuchi, Sasaki, and Sado (1975) developed a sensitive method for determining the plasma concentrations of YC-93, a cerebral vasodilator related to Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate, after clinical dosing in humans. This highlights its potential use in cerebral vasodilation applications (Higuchi, Sasaki, & Sado, 1975).

  • Meyer et al. (1981) synthesized derivatives of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate with non-identical ester functions. These derivatives showed superior coronary vasodilation and antihypertensive activity compared to symmetrically substituted derivatives, highlighting its significance in cardiovascular therapeutics (Meyer et al., 1981).

  • Bossert et al. (1979) found that the vasodilating action of this compound is influenced by the position of the nitro function and the nature of the ester group, suggesting a complex interplay of structural features in determining its pharmacological activity (Bossert et al., 1979).

Chemical and Structural Analysis

4. Rowan and Holt (1996) studied the crystal structure of Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate and related compounds. Their research provides insights into the conformational features associated with activity according to structure-activity relationships, essential for understanding the compound's pharmacological potential (Rowan & Holt, 1996).

Safety And Hazards

The compound is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . The safety information includes the signal word “Warning” and the hazard statements H302 - H319 . Precautionary statements include P305 + P351 + P338 .

Future Directions

The compound is an active metabolite of nifedipine, a calcium channel blocker used to treat hypertension and angina . Therefore, future research could focus on exploring its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

properties

IUPAC Name

dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O6/c1-9-13(16(20)24-3)15(14(10(2)18-9)17(21)25-4)11-6-5-7-12(8-11)19(22)23/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLSSRGYMMSQMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30997590
Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate

CAS RN

76258-20-3
Record name 3,5-Pyridinedicarboxylic acid, 2,6-dimethyl-4-(3-nitrophenyl)-, 3,5-dimethyl ester
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Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Record name Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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